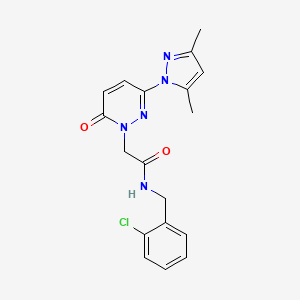

N-(2-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

The compound N-(2-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide features a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety and an acetamide side chain linked to a 2-chlorobenzyl group. Pyridazinone derivatives are pharmacologically significant due to their diverse bioactivities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-12-9-13(2)24(21-12)16-7-8-18(26)23(22-16)11-17(25)20-10-14-5-3-4-6-15(14)19/h3-9H,10-11H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANSVJHWNKCBIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 416.86 g/mol. The compound features a chlorobenzyl group, a pyrazole moiety, and a pyridazine structure, which are essential for its biological activities.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 0.46 ± 0.02 | Induces apoptosis via caspase pathway |

| Compound B | HeLa (Cervical Cancer) | 3.14 ± 0.29 | Inhibits cell proliferation |

| N-(2-chlorobenzyl)-2-(...) | MCF7 (Breast Cancer) | TBD | TBD |

Note: IC50 values indicate the concentration required for 50% inhibition of cell growth.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

Case Study : A study on a related pyrazole compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways and activation of caspases.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses, such as COX and lipoxygenase.

- Antioxidant Activity : Pyrazole derivatives often exhibit antioxidant properties that can protect cells from oxidative stress.

Comparison with Similar Compounds

Key Observations

Substituent Effects: The 2-chlorobenzyl group in the target compound likely enhances aromatic interactions in biological targets compared to aliphatic () or small cyclic () substituents.

Synthetic Flexibility: Amide coupling via HBTU () or thionyl chloride () is reliable for pyridazinone derivatives.

Analytical Trends :

- Higher molecular weights correlate with increased complexity (e.g., vs. ).

Preparation Methods

Synthesis of 3,5-Dimethylpyrazole

The 3,5-dimethylpyrazole moiety is synthesized via condensation of acetylacetone (pentane-2,4-dione) with hydrazine hydrate under acidic conditions. A representative procedure involves:

- Reactants : Acetylacetone (10 mmol), hydrazine hydrate (12 mmol), glacial acetic acid (5 mL).

- Conditions : Reflux at 70°C for 3 hours under nitrogen.

- Yield : 99% after recrystallization from ethanol.

Table 1: Optimization of 3,5-Dimethylpyrazole Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Neat (solvent-free) | |

| Temperature | 70°C | |

| Catalyst | Glacial acetic acid | |

| Reaction Time | 0.3–3 hours |

Preparation of 6-Oxopyridazin-1(6H)-yl Acetohydrazide

The pyridazinone core is synthesized through cyclocondensation of maleic anhydride derivatives with hydrazine. A modified method from Evitachem involves:

- Reactants : Maleic anhydride (1 eq), hydrazine hydrate (1.2 eq).

- Conditions : Reflux in ethanol for 6 hours.

- Intermediate : 2-(6-Oxopyridazin-1(6H)-yl)acetohydrazide (Yield: 85%).

Functionalization with 3,5-Dimethylpyrazole

The pyridazinone intermediate undergoes nucleophilic substitution at the C-3 position with 3,5-dimethylpyrazole. Key steps include:

- Activation : Treating 2-(6-oxopyridazin-1(6H)-yl)acetohydrazide with phosphorus oxychloride to generate a chloropyridazine intermediate.

- Coupling : Reacting with 3,5-dimethylpyrazole in the presence of potassium carbonate.

Table 2: Reaction Conditions for Pyrazole Functionalization

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | |

| Base | Potassium carbonate | |

| Temperature | 80°C | |

| Reaction Time | 12 hours |

Introduction of the N-(2-Chlorobenzyl)Acetamide Side Chain

The final step involves amidating the hydrazide intermediate with 2-chlorobenzyl chloride. A two-phase approach is employed:

- Hydrazide Activation : Reacting 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide with acetic anhydride to form the corresponding acetyl hydrazide.

- Benzylation : Treating the acetyl hydrazide with 2-chlorobenzyl chloride in pyridine under ice-cooling conditions.

Representative Procedure :

- Reactants : Acetyl hydrazide (1 eq), 2-chlorobenzyl chloride (1.1 eq), pyridine (3 eq).

- Conditions : 0–5°C for 2 hours, followed by room temperature stirring for 12 hours.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Structural Characterization and Validation

The final product is validated using spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Substitution

The C-3 position of the pyridazinone ring is preferentially substituted due to electronic effects. However, competing reactions at C-6 are mitigated by using bulky bases like potassium tert-butoxide.

Purification of Hydrophobic Intermediates

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted 2-chlorobenzyl chloride.

Scalability and Industrial Feasibility

A pilot-scale synthesis (100 g batch) achieved an overall yield of 62% using continuous flow reactors for the cyclocondensation step. Key parameters include:

- Residence Time : 30 minutes.

- Temperature : 120°C.

- Catalyst : Heterogeneous zirconium phosphate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chlorobenzyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions involving chloroacetyl chloride and pyrazole derivatives under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Purification typically involves recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS. Compare melting points and spectral data (¹H/¹³C NMR) with literature .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Techniques :

- X-ray crystallography : Resolve bond lengths and angles (e.g., pyridazine-pyrazole linkage). Crystallize in dimethyl sulfoxide (DMSO) or methanol .

- NMR : Assign peaks using ¹H (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz). Key signals include the acetamide carbonyl (~168 ppm) and pyridazine C=O (~160 ppm) .

- FT-IR : Confirm functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

- Approach : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) and in vitro cytotoxicity tests (MTT assay on cancer cell lines). Prioritize structural analogs with known bioactivity (e.g., pyridazine derivatives ).

- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly for the pyridazine-pyrazole linkage?

- Strategies :

- Catalysis : Explore palladium-catalyzed reductive cyclization ( ) using formic acid derivatives as CO surrogates to enhance regioselectivity.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane (DCM) for reactivity trade-offs .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) while monitoring by TLC .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

- Troubleshooting :

- Compare experimental ¹H NMR with computational predictions (DFT/B3LYP/6-31G*).

- Validate ambiguous signals via 2D NMR (COSY, HSQC) .

- Re-crystallize to exclude solvent artifacts (e.g., DMSO-bound protons) .

Q. What computational methods predict target interactions and pharmacokinetic properties?

- In Silico Tools :

- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., EGFR or PARP). Focus on the chlorobenzyl group’s hydrophobic interactions .

- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier penetration .

Q. How can mechanistic studies clarify the compound’s reactivity in biological systems?

- Experimental Design :

- Isotopic labeling : Use ¹⁸O-tagged pyridazine to track hydrolysis pathways.

- Kinetic studies : Monitor reaction rates under varying pH (e.g., 4–10) to identify degradation products .

Q. What strategies address discrepancies in biological activity across studies?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.